(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Overview
Description
This compound is primarily used as a tool for determining Vitamin D3 metabolites in human serum . Deuterated compounds are often used in scientific research to study metabolic pathways and to improve the stability and bioavailability of drugs.
Mechanism of Action
Target of Action
Vitamin D3 (26,26,26,27,27,27-d6), also known as VD3-D6, primarily targets the Vitamin D Receptor (VDR) in various cells . The VDR is a transcription factor that mediates most of the actions of Vitamin D3 . It is found in numerous tissues throughout the body, including the brain, where it plays a role in neuroprotection and neurotransmission .
Mode of Action
The mechanism of action of VD3-D6 involves the binding of the activated VD3 receptor/retinoic X receptor (VD3R/RXR) heterodimeric complex to specific DNA sequences, controlling gene expression . This action likely alters genes involved in glutamatergic and GABAergic neurotransmissions, calcium regulation, as well as neurotrophic factors .
Biochemical Pathways
VD3-D6 affects several biochemical pathways. It has been shown to influence the complement and coagulation cascade pathways . It also has an impact on the autophagy pathway, which is crucial for maintaining cellular homeostasis . Additionally, VD3-D6 has been found to stimulate the production of nitric oxide synthase (iNOS) and interleukin-6 (IL-6), while reducing the expression of IL-1β .
Pharmacokinetics
These parameters show to what extent a molecule is similar to molecules with suitable ADME properties .
Result of Action
VD3-D6 has been shown to have several molecular and cellular effects. It stimulates proliferation, expression of pluripotency markers (NANOG, SOX2, and Oct4), and osteogenic differentiation potential in bone marrow mesenchymal stromal/stem cells (BM-MSCs), while reducing their senescence . It also offers neuroprotection, decreasing behavioral changes, dopamine depletion, and oxidative stress .
Action Environment
Environmental factors such as latitude, season, time of day, and ozone pollution in the atmosphere can influence the number of solar ultraviolet B photons that reach the earth’s surface, thereby altering the cutaneous production of cholecalciferol . This could potentially influence the action, efficacy, and stability of VD3-D6.
Biochemical Analysis
Biochemical Properties
Vitamin D3 (26,26,26,27,27,27-d6) plays a crucial role in a wide range of physiological processes, including bone health and immune function . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to its two active forms 25(OH)VD3 and 1α, 25(OH)2VD3 by the hydroxylase CYP105A1 and its redox partners Fdx and Fdr . These interactions are crucial for the synthesis, metabolism, and action of Vitamin D3 .
Cellular Effects
Vitamin D3 (26,26,26,27,27,27-d6) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a pivotal role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .
Molecular Mechanism
The mechanism of action of Vitamin D3 (26,26,26,27,27,27-d6) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Vitamin D3 (26,26,26,27,27,27-d6) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Vitamin D3 (26,26,26,27,27,27-d6) vary with different dosages in animal models . Studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Vitamin D3 (26,26,26,27,27,27-d6) is involved in complex biochemical pathways, including any enzymes or cofactors that it interacts with . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Vitamin D3 (26,26,26,27,27,27-d6) is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Vitamin D3 (26,26,26,27,27,27-d6) and any effects on its activity or function are crucial for understanding its role in the body . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VD3-D6 involves the incorporation of deuterium atoms into the Vitamin D3 molecule. This can be achieved through various methods, including chemical synthesis and enzymatic conversion. One common method involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of VD3-D6 typically involves large-scale chemical synthesis using deuterated reagents. The process includes several steps such as the preparation of deuterated precursors, the synthesis of the deuterated Vitamin D3, and purification to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
VD3-D6 undergoes several types of chemical reactions, including:
Oxidation: VD3-D6 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert VD3-D6 back to its precursor forms.
Substitution: Deuterium atoms in VD3-D6 can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving VD3-D6 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the deuterated compound .
Major Products
The major products formed from the reactions of VD3-D6 include various deuterated metabolites of Vitamin D3. These metabolites are used in research to study the metabolic pathways of Vitamin D3 and its effects on the human body .
Scientific Research Applications
VD3-D6 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the biological functions of Vitamin D3 and its metabolites.
Medicine: Used in clinical research to study the pharmacokinetics and pharmacodynamics of Vitamin D3 and its derivatives.
Industry: Employed in the development of new drugs and formulations to improve the stability and bioavailability of Vitamin D3 .
Comparison with Similar Compounds
VD3-D6 is unique compared to other similar compounds due to its deuterium labeling. This labeling provides several advantages, including increased stability and the ability to track the compound in metabolic studies. Similar compounds include:
Vitamin D3 (Cholecalciferol): The non-deuterated form of VD3-D6.
Vitamin D2 (Ergocalciferol): Another form of Vitamin D, derived from plants.
Calcifediol and Calcitriol: Active metabolites of Vitamin D3, used in clinical research and therapy .
VD3-D6 stands out due to its specific use in research to study the metabolic pathways and effects of Vitamin D3, providing valuable insights into its biological functions and potential therapeutic applications.
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-HCXPDEKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735355 | |
Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118584-54-6 | |
Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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